molecular formula C10H14N2O3 B8412156 2-(4-Hydroxybutylamino)nitrobenzene

2-(4-Hydroxybutylamino)nitrobenzene

Cat. No.: B8412156
M. Wt: 210.23 g/mol
InChI Key: QFZHWFAWWTVNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxybutylamino)nitrobenzene is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2-nitroanilino)butan-1-ol

InChI

InChI=1S/C10H14N2O3/c13-8-4-3-7-11-9-5-1-2-6-10(9)12(14)15/h1-2,5-6,11,13H,3-4,7-8H2

InChI Key

QFZHWFAWWTVNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoronitrobenzene (28 g), 4-aminobutanol (18 g) and triethylamine (29 ml) were dissolved in toluene (100 ml) and heated at 100° for 6 hours. The organic phase was washed with water (50 ml) and then extracted with concentrated hydrochloric acid (2×50 ml). The combined acid extracts were diluted with water (100 ml), neutralised with concentrated aqueous ammonia and extracted with methylene chloride (3×50 ml). The organic extracts were combined, dried over Na2SO4, filtered and evaporated to leave the title compound as a dark red oil (41 g) which was used directly in the next step.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.